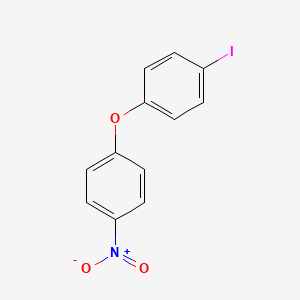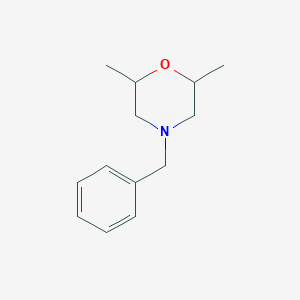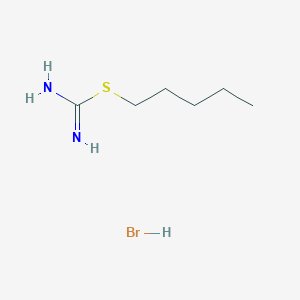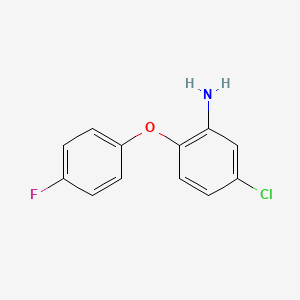![molecular formula C8H8N2O B1315267 Pyrazolo[1,5-a]pyridin-2-ylmethanol CAS No. 76943-47-0](/img/structure/B1315267.png)
Pyrazolo[1,5-a]pyridin-2-ylmethanol
Descripción general
Descripción
Pyrazolo[1,5-a]pyridin-2-ylmethanol is a type of aromatic heterocyclic compound . It has a molecular weight of 148.16 and a molecular formula of C8H8N2O .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives has been widely studied . A variety of synthetic pathways have been developed for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridin-2-ylmethanol is composed of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridin-2-ylmethanol has a molecular weight of 148.16 and a molecular formula of C8H8N2O . It is stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación
-
- Application : Pyrazolo-pyridine derivatives have been synthesized and evaluated for their inhibitory activities against Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . Their continuous activation and overexpression can cause cancer .
- Method : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo-pyridine derivatives were synthesized . The molecular docking study was used to evaluate the binding mode between the compounds and TRKA .
- Results : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
-
Field : Biomedical Applications
- Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Method : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds .
-
- Application : Pyrazolo[1,5-a]pyrimidine (PP) derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties .
- Method : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyrimidine .
- Results : The discussion highlights their potential in material science, which could lead to new rational and efficient designs of materials bearing the pyrazolo[1,5-a]pyrimidine core .
-
- Application : Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold . They have shown potential in inhibiting the growth of cancer cells .
- Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
-
Field : Tropomyosin Receptor Kinases (TRK) Inhibitors
- Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activities against Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . Their continuous activation and overexpression can cause cancer .
- Method : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The molecular docking study was used to evaluate the binding mode between the compounds and TRKA .
- Results : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
-
- Application : Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
- Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Safety And Hazards
Direcciones Futuras
Pyrazolo[1,5-a]pyridin-2-ylmethanol and its derivatives have potential for further exploration due to their significant photophysical properties and their potential as antitumor agents . They have been identified as strategic compounds for optical applications . Their structural diversity allows for a synergic effect between new synthetic routes and the possible applications of these compounds .
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJIKLOMRJZRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506306 | |
| Record name | (Pyrazolo[1,5-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-2-ylmethanol | |
CAS RN |
76943-47-0 | |
| Record name | (Pyrazolo[1,5-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

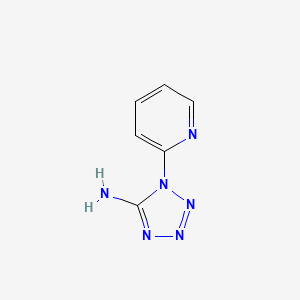
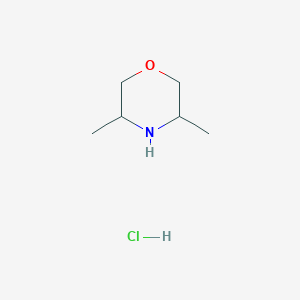
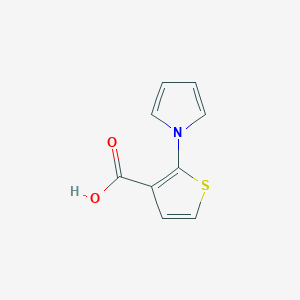
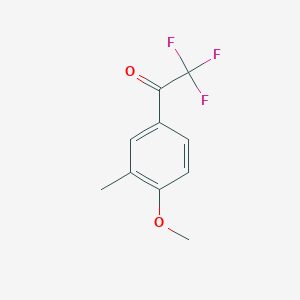
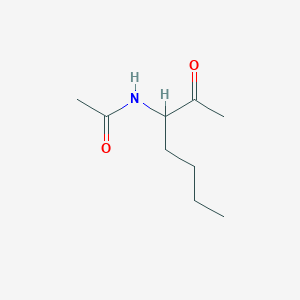
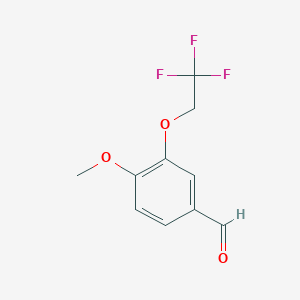
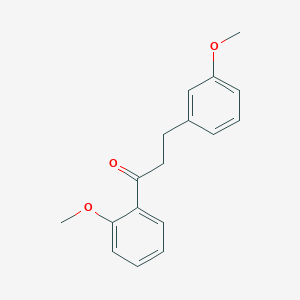
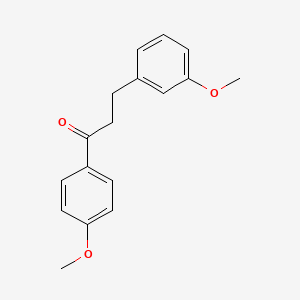
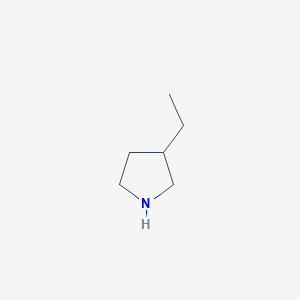
![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)
